molecular formula C17H18O3 B14651149 5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole CAS No. 50479-31-7

5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole

Cat. No.: B14651149
CAS No.: 50479-31-7
M. Wt: 270.32 g/mol
InChI Key: UWXSKPLUQXYHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a benzodioxole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole is unique due to its specific combination of a methoxyphenyl group and a benzodioxole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

50479-31-7

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)propyl]-1,3-benzodioxole

InChI

InChI=1S/C17H18O3/c1-18-15-8-5-13(6-9-15)3-2-4-14-7-10-16-17(11-14)20-12-19-16/h5-11H,2-4,12H2,1H3

InChI Key

UWXSKPLUQXYHKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.